molecular formula C17H14N2O3S B12570521 2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- CAS No. 195191-15-2

2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-

Cat. No.: B12570521
CAS No.: 195191-15-2
M. Wt: 326.4 g/mol
InChI Key: OATLCDUIEUHONI-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- is a complex organic compound with a unique structure that combines a pyrrolidinedione core with a phenoxathiinylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- typically involves the reaction of 2,5-pyrrolidinedione with a phenoxathiinylamine derivative. The reaction conditions often require a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxathiinylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- involves its interaction with specific molecular targets. The phenoxathiinylamino group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 1-methyl-: A simpler analog with a methyl group instead of the phenoxathiinylamino group.

    2,5-Pyrrolidinedione, 1-ethyl-: Another analog with an ethyl group.

    1-(2-phenoxyethoxy)-2,5-pyrrolidinedione: A compound with a phenoxyethoxy substituent.

Uniqueness

2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- is unique due to the presence of the phenoxathiinylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

195191-15-2

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

1-[(phenoxathiin-2-ylamino)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H14N2O3S/c20-16-7-8-17(21)19(16)10-18-11-5-6-13-15(9-11)23-14-4-2-1-3-12(14)22-13/h1-6,9,18H,7-8,10H2

InChI Key

OATLCDUIEUHONI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC3=C(C=C2)OC4=CC=CC=C4S3

Origin of Product

United States

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